molecular formula C17H15Cl4N3OS B11975171 3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11975171
M. Wt: 451.2 g/mol
InChI Key: WPGXZOBQXULCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE typically involves multiple steps:

    Formation of the Thiourea Intermediate: This step involves the reaction of 2-chloroaniline with carbon disulfide and an alkylating agent to form the thiourea derivative.

    Introduction of the Trichloroethyl Group: The thiourea intermediate is then reacted with trichloroacetic acid or its derivatives under basic conditions to introduce the trichloroethyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-methylbenzoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the trichloroethyl group, converting it to a less chlorinated derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Less chlorinated derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Antimicrobial Activity: Thiourea derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Medicine

    Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its potential biological activity.

    Textile Industry: The compound can be used in the dyeing process to improve the binding of dyes to fabrics.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with similar biological activities.

    N,N’-Diethylthiourea: Another thiourea derivative used in various industrial applications.

    N-(2-Chlorophenyl)-N’-phenylthiourea: A compound with a similar structure but different substituents.

Uniqueness

3-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE is unique due to the presence of the trichloroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15Cl4N3OS

Molecular Weight

451.2 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl4N3OS/c1-10-5-4-6-11(9-10)14(25)23-15(17(19,20)21)24-16(26)22-13-8-3-2-7-12(13)18/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)

InChI Key

WPGXZOBQXULCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.